molecular formula C21H19F3N2O3S B2668431 2,3-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide CAS No. 896616-09-4

2,3-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2668431
CAS No.: 896616-09-4
M. Wt: 436.45
InChI Key: RCFRKIAJFKVLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thiazole and Benzamide Pharmacophores

The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, has been integral to drug discovery since Paul Ehrlich’s early 20th-century work on structure-activity relationships. Over 18 FDA-approved drugs incorporate thiazole scaffolds, including cefiderocol (a siderophore antibiotic) and alpelisib (a breast cancer therapeutic), highlighting its versatility in targeting bacterial and oncological pathways. Thiazole’s pharmacophoric efficacy stems from its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a privileged structure in antimicrobial and anticancer agents.

Benzamide derivatives, characterized by a benzene ring linked to an amide group, emerged prominently in the mid-20th century. Their structural flexibility allows for modifications that enhance target specificity, as seen in antimalarial and antidiabetic agents. For instance, benzamide-based glucokinase activators modulate glucose metabolism by binding allosteric sites, while derivatives like compound 15b (from a 2022 study) inhibit Plasmodium falciparum proliferation without affecting human kinases. The amide group’s hydrogen-bonding capacity and the aromatic ring’s planar geometry enable precise interactions with enzymatic pockets, particularly in metabolic and infectious disease targets.

Emergence of Thiazole-Benzamide Conjugates in Medicinal Chemistry

The conjugation of thiazole and benzamide moieties represents a deliberate strategy to synergize their pharmacodynamic profiles. Thiazole’s sulfur atom enhances electron delocalization, while benzamide’s amide group provides hydrogen-bond donors/acceptors, creating multifunctional ligands. For example, 3D-QSAR studies on benzamide-thiazole hybrids reveal that hydrophobic substituents on the thiazole ring (e.g., trifluoromethyl groups) improve binding to glucokinase by occupying lipophilic pockets. Similarly, ethyl linkers between the two pharmacophores balance rigidity and flexibility, enabling optimal orientation within target sites.

Structural Feature Role in Bioactivity Example from Literature
Thiazole core Facilitates π-π stacking with tyrosine residues in enzymes (e.g., glucokinase) Compound 15b in glucokinase activation
Trifluoromethyl group Enhances metabolic stability and lipophilicity, improving membrane permeability Cefiderocol’s efficacy against Gram-negative bacteria
Methoxy substituents Participate in hydrogen bonding with polar residues (e.g., ARG63 in glucokinase) 2,3-Dimethoxybenzamide derivatives
Ethyl linker Balances conformational flexibility and steric constraints during target engagement Antimalarial benzamide-thiazole hybrids

Significance of 2,3-Dimethoxy-N-(2-(2-(4-(Trifluoromethyl)Phenyl)Thiazol-4-Yl)Ethyl)Benzamide in Contemporary Research

This compound’s design integrates three critical elements:

  • 2,3-Dimethoxybenzamide moiety : The methoxy groups at positions 2 and 3 of the benzamide ring enhance solubility and enable hydrogen bonding with polar residues, as demonstrated in glucokinase activation studies where similar groups improved IC~50~ values by 40%.
  • 4-(Trifluoromethyl)phenyl-thiazole core : The electron-withdrawing trifluoromethyl group increases thiazole’s electrophilicity, promoting interactions with nucleophilic protein residues (e.g., cysteine or lysine). This substituent also augments bioavailability, as seen in antifungal thiazole derivatives where CF~3~ groups reduced MIC values against Candida albicans to 0.98 μg/mL.
  • Ethyl linker : A two-carbon chain bridges the benzamide and thiazole units, minimizing steric clash while maintaining conformational adaptability. In antimalarial hybrids, analogous linkers improved Plasmodium falciparum inhibition by 60% compared to methyl or propyl chains.

Current research focuses on this compound’s dual-target potential. Preliminary molecular docking suggests affinity for both bacterial enoyl-ACP reductase (FabI) and human glucokinase, hinting at applications in infectious and metabolic diseases. Virtual screening using pharmacophore model ADRR_1—comprising hydrogen bond donors, acceptors, and aromatic rings—positions this compound within the top 0.5% of candidates for further development.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3S/c1-28-17-5-3-4-16(18(17)29-2)19(27)25-11-10-15-12-30-20(26-15)13-6-8-14(9-7-13)21(22,23)24/h3-9,12H,10-11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFRKIAJFKVLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C19H20F3N3O2S
  • Molecular Weight : 393.44 g/mol

This compound features a thiazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances the lipophilicity and bioactivity of the molecule.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives, including the compound . Research indicates that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The thiazole moiety is believed to interact with cellular targets such as enzymes involved in cell proliferation and apoptosis. For instance, structural activity relationship (SAR) studies have shown that modifications on the phenyl ring can enhance cytotoxicity against cancer cells like Jurkat and HT29 .
CompoundIC50 (µg/mL)Cell Line
This compound1.61 ± 1.92Jurkat
Reference Drug (Doxorubicin)<1.0Jurkat

Antimicrobial Activity

The thiazole derivatives have also been studied for their antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl enhances their antibacterial efficacy.

  • Research Findings : In a comparative study, compounds similar to this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, with some exhibiting activity comparable to standard antibiotics such as norfloxacin .

Anti-inflammatory Activity

Thiazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

  • Case Studies : A study highlighted that thiazole compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential use in treating inflammatory diseases .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H20F3N3O2S
  • Molecular Weight : 447.5 g/mol
  • IUPAC Name : N'-(2,3-dimethylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide

The compound features a thiazole moiety, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research has demonstrated that compounds containing thiazole rings exhibit potent anticancer properties. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted the synthesis of thiazole-pyridine hybrids that displayed significant anti-breast cancer efficacy compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antibacterial activity. Several studies report that compounds similar to 2,3-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide exhibit antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics .

Anticonvulsant Effects

Thiazole-containing compounds have been explored for their anticonvulsant properties. Research indicates that certain thiazole derivatives can significantly reduce seizure activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticonvulsant efficacy .

Case Study 1: Anticancer Efficacy

In a study published in the journal Molecules, researchers synthesized a series of thiazole derivatives and evaluated their anticancer effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that some derivatives exhibited IC50 values lower than those of established chemotherapeutics, highlighting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Activity Evaluation

Another investigation focused on the antimicrobial properties of thiazole-based compounds. In vitro assays demonstrated that specific derivatives had comparable activity to norfloxacin against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to enhance antimicrobial efficacy .

Comparison with Similar Compounds

Key Findings :

  • The 2,3-dimethoxy substitution in the target compound provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing dioxothiazolidin group in ’s derivatives .
  • Sulfonamide-containing analogs (e.g., in ) exhibit improved aqueous solubility compared to the target compound’s methoxy groups, which may prioritize lipophilicity .

Thiazole Ring Modifications

The thiazole ring’s substituents significantly influence bioactivity. Comparisons include:

Compound Name Thiazole Substituents Functional Impact Reference
Target Compound 4-(Trifluoromethyl)phenyl at C2 Enhanced hydrophobic interactions; metabolic stability
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Phenylsulfonyl groups Increased polarity; potential for sulfone-mediated target binding
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Ureido-piperazine linkage Improved pharmacokinetics via urea H-bonding

Key Findings :

  • The para-trifluoromethylphenyl group in the target compound offers superior lipophilicity compared to polar sulfonyl or ureido groups in analogs .

Trifluoromethylphenyl Group Positioning

The trifluoromethyl group’s position on the phenyl ring alters steric and electronic effects:

Compound Name Trifluoromethyl Position Bioactivity Implications Reference
Target Compound Para Optimal for π-stacking and membrane penetration
N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide Meta (pyridine ring) Reduced steric hindrance; altered target specificity
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Meta Moderate activity vs. para-substituted analogs

Key Findings :

  • Para-substitution of the trifluoromethyl group (as in the target compound) maximizes hydrophobic interactions in nonpolar binding pockets, as seen in kinase inhibitors .
  • Meta-substituted analogs (e.g., in ) show reduced potency in enzyme assays, highlighting the para position’s superiority .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 2,3-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide?

  • Methodological Answer : Synthesis involves sequential steps: (1) formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones, (2) coupling of the thiazole intermediate with a substituted benzamide using carbodiimide-mediated amide bond formation. Critical conditions include maintaining anhydrous environments, precise temperature control (e.g., reflux in DMF at 110°C), and pH adjustment during coupling. Reaction progress should be monitored via TLC or HPLC .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) using a C18 column and acetonitrile/water gradient. Structural confirmation requires 1^1H NMR (e.g., aromatic proton integration at δ 7.2–8.1 ppm), 13^{13}C NMR (CF3_3 signal at δ 120–125 ppm), and high-resolution mass spectrometry (HRMS) to match the molecular ion peak (e.g., [M+H]+^+ at m/z 481.12) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM concentration. Use cell viability assays (MTT or ATP-based) in cancer or microbial models. For receptor-binding studies, employ fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (Kd_d) .

Advanced Research Questions

Q. How can conflicting reports on biological activity between structurally similar analogs be resolved?

  • Methodological Answer : (1) Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to ensure reproducibility. (2) Perform comparative molecular docking to identify critical binding interactions (e.g., trifluoromethyl group’s role in hydrophobic pockets). (3) Cross-reference with analogs in PubChem or ChEMBL to assess SAR trends .

Q. What strategies optimize reaction yields during the thiazole ring formation step?

  • Methodological Answer : (1) Screen catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) under microwave-assisted synthesis for faster cyclization. (2) Use solvent systems like THF:water (4:1) to improve solubility of intermediates. (3) Monitor byproducts via LC-MS and adjust stoichiometry (e.g., 1.2 equivalents of α-bromo ketone) to minimize side reactions .

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer : (1) Prepare stock solutions in DMSO (≤0.1% final concentration) with sonication. (2) Use cyclodextrin-based solubilization agents (e.g., HP-β-CD) to enhance bioavailability. (3) Modify the benzamide moiety with polar substituents (e.g., hydroxyl groups) in derivative synthesis .

Q. What advanced techniques elucidate the compound’s binding mode to protein targets?

  • Methodological Answer : (1) Perform X-ray crystallography of the compound co-crystallized with the target protein (e.g., kinase domain). (2) Use NMR-based saturation transfer difference (STD) experiments to map ligand-protein interaction surfaces. (3) Conduct molecular dynamics simulations (50 ns trajectories) to assess stability of binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.